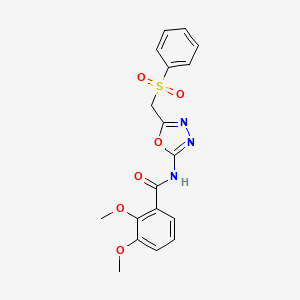![molecular formula C13H12O3 B2895194 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 131526-95-9](/img/structure/B2895194.png)
9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound. This compound falls under the category of cyclopentachromene derivatives, characterized by a fused ring system involving a chromene core and a cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through various organic reactions. Typically, it involves cyclization reactions starting from appropriate precursors like substituted phenols and cyclopentadiene derivatives. The synthetic route often requires catalysts and controlled conditions of temperature and pH to ensure successful ring closure and functional group transformations.
Industrial Production Methods
On an industrial scale, the production of 9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can involve multi-step processes with optimized yields. Commonly, industries employ continuous flow reactors for large-scale synthesis, leveraging high-throughput screening to optimize reaction conditions and catalyst performance.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Under specific conditions, the hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: : The compound can be reduced to add hydrogen atoms to the ring system or the carbonyl group.
Substitution: : Electrophilic aromatic substitution can occur at the chromene ring, especially at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, Chromium trioxide
Reduction: : Sodium borohydride, Lithium aluminum hydride
Substitution: : Halogenating agents, Sulfonating agents
Major Products
Oxidation: : 9-Oxo-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reduction: : 7-Methyl-2,3-dihydrocyclopenta[c]chroman-9-ol
Substitution: : Substituted cyclopenta[c]chromenes with various functional groups
Aplicaciones Científicas De Investigación
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has broad applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biochemical interactions and effects on biological systems.
Medicine: : Investigated for pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The compound exerts its effects through several mechanisms, including:
Molecular Targets: : It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: : Involved in pathways related to oxidative stress and inflammatory response, possibly through modulation of signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
7-Methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
9-Hydroxy-7-methylchromen-4(1H)-one
Uniqueness
9-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique fused ring structure and specific functional groups, which confer distinctive reactivity and biological activity compared to its analogs. This uniqueness allows it to be utilized in specialized applications that require its particular chemical properties.
Hope that helps! What else are you curious about?
Propiedades
IUPAC Name |
9-hydroxy-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-5-10(14)12-8-3-2-4-9(8)13(15)16-11(12)6-7/h5-6,14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKMRKKFRWRLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(CCC3)C(=O)OC2=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)
methanone](/img/structure/B2895112.png)

![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)

![11-methyl-13-(morpholin-4-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2895116.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,4-difluorobenzamide](/img/structure/B2895122.png)
![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2895130.png)

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
